1-(Bromomethyl)-2-(trifluoromethyl)benzene

Catalog No.
S705324
CAS No.
395-44-8
M.F
C8H6BrF3
M. Wt
239.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Bromomethyl)-2-(trifluoromethyl)benzene

CAS Number

395-44-8

Product Name

1-(Bromomethyl)-2-(trifluoromethyl)benzene

IUPAC Name

1-(bromomethyl)-2-(trifluoromethyl)benzene

Molecular Formula

C8H6BrF3

Molecular Weight

239.03 g/mol

InChI

InChI=1S/C8H6BrF3/c9-5-6-3-1-2-4-7(6)8(10,11)12/h1-4H,5H2

InChI Key

TXVVVEUSVBLDED-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CBr)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)CBr)C(F)(F)F

The exact mass of the compound 1-(Bromomethyl)-2-(trifluoromethyl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(Bromomethyl)-2-(trifluoromethyl)benzene is a highly reactive benzylic alkylating agent and phase-transfer catalyst precursor characterized by its ortho-trifluoromethyl substitution. In industrial and medicinal chemistry procurement, it is primarily sourced to introduce the 2-(trifluoromethyl)benzyl moiety into active pharmaceutical ingredients (APIs) and agrochemicals. The presence of the bulky, electron-withdrawing -CF3 group adjacent to the bromomethyl reactive center imparts distinct steric and electronic properties, enhancing the metabolic stability and lipophilicity of downstream products while maintaining excellent leaving-group kinetics for nucleophilic substitution compared to non-fluorinated analogs.

Substituting 1-(Bromomethyl)-2-(trifluoromethyl)benzene with its cheaper chloride analog (2-(Trifluoromethyl)benzyl chloride) or its meta/para isomers often leads to process failures. The benzylic chloride exhibits significantly lower reactivity in SN2 N-alkylations and palladium-catalyzed cross-couplings, requiring harsher conditions, elevated temperatures, or extended reaction times that can degrade sensitive substrates. Furthermore, substituting with the meta- or para-trifluoromethyl isomers alters the steric environment; the ortho-CF3 group provides critical steric hindrance that prevents over-alkylation in secondary amine syntheses and dictates specific binding conformations in target APIs which cannot be replicated by other regioisomers .

Superior Leaving Group Kinetics: Bromide vs. Chloride Precursors

In standard alkylation protocols (e.g., amine or heterocycle derivatization), benzylic bromides exhibit substantially higher reactivity than their chloride counterparts. Utilizing 1-(Bromomethyl)-2-(trifluoromethyl)benzene rather than 2-(trifluoromethyl)benzyl chloride allows reactions to proceed under milder conditions and achieve complete conversion in significantly less time, minimizing thermal degradation of complex substrates .

Evidence DimensionReactivity and Process Time
Target Compound DataHigh conversion under mild conditions (e.g., room temp to moderate heating)
Comparator Or Baseline2-(Trifluoromethyl)benzyl chloride (requires elevated temperatures and extended times)
Quantified DifferenceSignificant reduction in thermal requirements and reaction duration
ConditionsNucleophilic substitution in polar aprotic solvents (e.g., DMF)

Procuring the bromide form reduces energy costs and cycle times in API manufacturing while protecting thermally sensitive intermediates.

High-Yield Precursor for Chiral Phase-Transfer Catalysts

1-(Bromomethyl)-2-(trifluoromethyl)benzene is highly effective for the quaternization of cinchona alkaloids to produce chiral phase-transfer catalysts. In standardized preparations with cinchonidine, the ortho-trifluoromethyl benzyl bromide achieves an 88% isolated yield of the corresponding cinchonidinium bromide salt, demonstrating its excellent precursor suitability for scalable asymmetric catalysis workflows [1].

Evidence DimensionIsolated Yield of Quaternary Salt
Target Compound Data88% isolated yield of N-(2-Trifluoromethyl)benzylcinchonidinium Bromide
Comparator Or BaselineStandard cinchonidine alkylation baselines
Quantified DifferenceHigh-efficiency quaternization suitable for kilogram-scale preparation
ConditionsReaction with cinchonidine in toluene

For manufacturers of chiral phase-transfer catalysts, this compound provides a reliable, high-yield route to specialized ortho-CF3 substituted cinchonidinium salts.

Steric Control in Nucleophilic Substitution: Ortho vs. Meta/Para

The ortho-trifluoromethyl group in 1-(Bromomethyl)-2-(trifluoromethyl)benzene introduces significant steric shielding at the benzylic carbon compared to its meta and para isomers. In nucleophilic substitution (SN2) reactions, this steric bulk systematically retards the reaction rate relative to the less hindered isomers, which is highly advantageous for preventing unwanted polyalkylation when synthesizing secondary amines or complex heterocycles.

Evidence DimensionSN2 Reaction Rate and Selectivity
Target Compound DataControlled, slower SN2 kinetics with high monoalkylation selectivity
Comparator Or Baseline3-(Trifluoromethyl)benzyl bromide (meta isomer, faster kinetics prone to over-alkylation)
Quantified DifferencePredictable reduction in relative SN2 reaction rate due to ortho-steric bulk
ConditionsNucleophilic substitution with primary amines or sterically hindered nucleophiles

Selecting the ortho isomer provides the necessary steric control to maximize the yield of monoalkylated products, reducing downstream purification costs.

Synthesis of Monoalkylated Amine APIs

Leveraging the steric hindrance of the ortho-CF3 group to selectively synthesize secondary amines without over-alkylation, crucial for specific neurological and inflammatory drug candidates .

Preparation of Chiral Phase-Transfer Catalysts

Utilizing the compound as a high-yielding quaternizing agent for cinchona alkaloids to produce N-(2-Trifluoromethyl)benzylcinchonidinium bromide for asymmetric synthesis [1].

Development of Lipophilic Receptor Modulators

Incorporating the 2-(trifluoromethyl)benzyl moiety to enhance the metabolic stability and target binding affinity (e.g., mGluR4 modulators) compared to non-fluorinated benzyl analogs [2].

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

395-44-8

Wikipedia

2-(Trifluoromethyl)benzyl bromide

Dates

Last modified: 08-15-2023

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